Physicochemical Properties and Synthetic Utility of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride: A Technical Guide for Drug Development
Physicochemical Properties and Synthetic Utility of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated pyridone derivatives serve as highly versatile building blocks. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9) is a prime example of a bifunctional intermediate that combines the structural mimicry of a peptide bond (via the 2-pyridone core) with the synthetic handle of an aryl bromide[1][2].
This technical whitepaper provides an in-depth analysis of its physicochemical profile, structural causality, and field-proven synthetic methodologies. By utilizing the hydrochloride salt form, researchers can achieve enhanced stability and aqueous solubility, making it an optimal starting material for complex cross-coupling reactions and library generation in drug discovery[2].
Physicochemical Profiling and Structural Causality
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both biological assays and synthetic organic workflows. The compound exists in equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) tautomers, though the lactam form predominates in the solid state and in polar solvents.
The hydrochloride salt formulation specifically protonates the core, effectively locking the electronic structure to prevent premature oxidation while significantly boosting solubility in polar protic media[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of both the hydrochloride salt and its corresponding free base (CAS: 164513-38-6) for comparative utility[3][4].
| Property | Hydrochloride Salt | Free Base |
| CAS Number | 1803606-26-9 | 164513-38-6 |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO |
| Molecular Weight | 224.48 g/mol | 188.02 g/mol |
| SMILES | Cl.CC1=CC(=O)NC=C1Br | CC1=CC(=O)NC=C1Br |
| Melting Point | N/A (Decomposes) | 198–202 °C (lit.) |
| Physical Form | Solid powder | Solid |
| Primary Utility | Enhanced solubility, stable storage | Direct organic synthesis |
Mechanistic Role in Drug Design
The structural features of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one dictate its high value in pharmaceutical development:
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C5-Bromine: Acts as an electrophilic center primed for palladium-catalyzed oxidative addition, enabling Suzuki, Heck, and Sonogashira couplings.
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C4-Methyl Group: Provides precise steric shielding and modulates the lipophilicity (LogP) of the final drug candidate, often improving cell membrane permeability.
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Pyridone Core: Functions as a potent hydrogen bond donor (N-H) and acceptor (C=O), frequently utilized to mimic nucleic acid base pairing or to anchor molecules within kinase hinge regions and bromodomains[2].
Diagram: Tautomeric equilibrium and primary synthetic reactivity pathways.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
To leverage the C5-bromine atom, the Suzuki-Miyaura cross-coupling is the most reliable method for C-C bond formation. When starting from the hydrochloride salt (CAS: 1803606-26-9), the protocol must be specifically adapted to account for the acidic proton, which will otherwise quench the basic conditions required to activate the boronic acid.
Self-Validating Workflow
Causality Check: Why use excess base? The first equivalent of base (e.g., K₂CO₃) is consumed entirely by neutralizing the HCl salt. Failing to account for this will stall the catalytic cycle, as the boronic acid will not form the reactive boronate complex required for transmetalation.
Step-by-Step Methodology:
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Reagent Preparation & Neutralization:
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Charge a dry Schlenk flask with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 equiv) and an arylboronic acid (1.2 equiv).
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Add K₂CO₃ (3.0 equiv) to ensure complete neutralization of the HCl salt (1 equiv) and sufficient basicity for the coupling cycle (2 equiv).
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Solvent Addition & Degassing:
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Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O.
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Self-Validation: Sparge the solvent mixture with Argon for 15 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Catalyst Addition:
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Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand suppresses unwanted dehalogenation side reactions.
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Reaction Execution:
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Heat the sealed reaction mixture to 90 °C for 4–6 hours.
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Self-Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 188/190 peak (free base isotope pattern) and the emergence of the product mass confirms transmetalation and reductive elimination are occurring.
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Workup:
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Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
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Diagram: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Safety, Handling, and Regulatory Profile
As with all halogenated heterocyclic salts, strict adherence to safety protocols is mandatory. The compound is classified under the Globally Harmonized System (GHS) and requires proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and handling within a certified fume hood[1].
GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation. |
| Target Organ Toxicity | STOT SE 3 | H336 | May cause drowsiness or dizziness. |
Data sourced from regulatory compliance notifications[1][5].
References
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NextSDS Chemical Substance Database. "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride - Chemical Substance Information (CAS 1803606-26-9)." NextSDS. Available at:[Link]
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ChemSrc. "CAS#:1803606-26-9 | 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride." ChemSrc Database. Available at:[Link]
